Vilmorrianine C
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Overview
Description
It has a molecular formula of C35H49NO9 and a molecular weight of 627.76 g/mol . This compound is known for its complex structure and significant biological activities.
Preparation Methods
Chemical Reactions Analysis
Foresaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the alkaloid structure, leading to derivatives with different biological activities .
Scientific Research Applications
Foresaconitine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its complex structure and potential for synthetic modifications . In biology, foresaconitine is investigated for its role as a plant metabolite and its interactions with other biological molecules . In medicine, it is explored for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent . Additionally, foresaconitine is used in pharmacological studies to understand its effects on various biological pathways .
Mechanism of Action
The mechanism of action of foresaconitine involves its interaction with molecular targets in the body, particularly ion channels and receptors . It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways . The specific pathways involved depend on the biological context and the concentration of foresaconitine . Research has shown that foresaconitine can affect neurotransmitter release and ion channel function, contributing to its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Foresaconitine is similar to other norditerpenoid alkaloids isolated from Aconitum species, such as aconitine, mesaconitine, and hypaconitine . These compounds share a similar core structure but differ in their specific functional groups and biological activities . Foresaconitine is unique due to its specific substitutions and the resulting biological effects . Compared to other similar compounds, foresaconitine has distinct pharmacological properties that make it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27+,28+,29+,30-,31?,33+,34-,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPEIXJYAJCHL-RMQZIYKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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